molecular formula C8H13N3O B176400 4-(5-甲基-1,3,4-恶二唑-2-基)哌啶 CAS No. 161609-79-6

4-(5-甲基-1,3,4-恶二唑-2-基)哌啶

货号 B176400
CAS 编号: 161609-79-6
分子量: 167.21 g/mol
InChI 键: NEHQWJALQCSBBX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine is a chemical compound with the molecular formula C8H13N3O . It is a member of the 1,3,4-oxadiazole family, a class of heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, including 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine, often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride . The yield of the synthesized compound was reported to be 92% .


Molecular Structure Analysis

The molecular structure of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine can be confirmed through various spectral techniques, including UV, IR, 1H NMR, 13C NMR, and mass spectrometry .


Chemical Reactions Analysis

1,3,4-Oxadiazole derivatives, including 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine, have been shown to undergo various chemical reactions, making them important for molecule planning due to their privileged structure with enormous biological potential .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine can be determined through various techniques. For instance, its melting point was reported to be between 115–117 °C . Further analysis can be conducted through FT-IR, 1H NMR, 13C NMR, and LC–MS .

科学研究应用

抗菌特性

  1. 合成和抗菌活性:2-(5-(1-(苯磺酰基)哌啶-4-基)-1,3,4-恶二唑-2-基硫代)乙酰胺的 N-取代衍生物与所讨论的化合物密切相关,已被合成并显示出中等到显着的抗菌活性 (Khalid 等,2016)

  2. 抗菌和生物活性:合成的 1,3,4-恶二唑衍生物,包括带有哌啶环的衍生物,表现出很强的抗菌活性。构效关系研究揭示了这些化合物在抗菌应用中的潜力 (Krolenko 等,2016)

  3. 抗菌和抗真菌效力:合成了一系列带有哌啶衍生物的 1,3,4-恶二唑,并评估了它们的抗菌活性。它们显示出显着的抗菌活性和中等的抗真菌活性 (Vankadari 等,2013)

抗增殖和抗癌特性

  1. 微管蛋白抑制剂和抗增殖剂:发现了一类新的 4-(1,2,4-恶二唑-5-基)哌啶-1-甲酰胺,它们作为抗增殖剂和微管蛋白抑制剂。这些化合物在白血病细胞系治疗中显示出潜力 (Krasavin 等,2014)

  2. 有前景的抗癌剂:合成了带有 4-哌啶基-1,3,4-恶二唑的新型丙酰胺衍生物,并将其评估为抗癌剂。该系列中的某些化合物表现出很强的抗癌特性 (Rehman 等,2018)

未来方向

The development of novel 1,3,4-oxadiazole-based drugs, including 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine, is an active area of research due to their wide variety of biological activities, particularly for cancer treatment . Future research could focus on structural modifications to ensure high cytotoxicity towards malignant cells while reducing toxicity towards normal cells .

属性

IUPAC Name

2-methyl-5-piperidin-4-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-6-10-11-8(12-6)7-2-4-9-5-3-7/h7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHQWJALQCSBBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597542
Record name 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine

CAS RN

161609-79-6
Record name 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A suspension of 100 mg (0.33 mmol) of 4-(5-methyl-[1,3,4]oxadiazol-2-yl)-piperidine-1-carboxylic acid benzyl ester in 5 ml EtOAc and 10 mg Pd/C 10% was hydrogenated (1 atm) for 1 h. The reaction was filtered (Celite) and evaporated to give 55.4 mg (99%) of the title compound as white solid. MS: 167.9 (MH+).
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mg
Type
catalyst
Reaction Step One
Yield
99%

Synthesis routes and methods II

Procedure details

A solution of 1-benzyloxycarbonyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine (0.18 g) in ethanol (5 mL) was hydrogenated over 10% palladium on carbon (0.050 g) at a hydrogen pressure of 1 bar for 2 hours. The catalyst was then removed by filtration through diatomaceous earth, the filter cake was washed with ethanol and the solvent evaporated to afford the piperidine as a white crystalline solid (0.98 g); mp 64°-66° C.; NMR (CDCl3): 3.17 (m, 2), 2.98 (m, 1), 2.75 (dr,2, J=2.6, 12.0), 2.51 (s, 3), 2.01 (m, 2), 1.75 (m, 2); MS: m/z=196(M+1+28).
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine
Reactant of Route 2
Reactant of Route 2
4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine
Reactant of Route 3
4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine
Reactant of Route 4
Reactant of Route 4
4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine
Reactant of Route 5
Reactant of Route 5
4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine
Reactant of Route 6
4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine

Citations

For This Compound
2
Citations
M Jansen, H Rabe, A Strehle, S Dieler… - Journal of medicinal …, 2008 - ACS Publications
Drugs used to treat various disorders target GABA A receptors. To develop α subunit selective compounds, we synthesized 5-(4-piperidyl)-3-isoxazolol (4-PIOL) derivatives. The 3-…
Number of citations: 56 pubs.acs.org
WT Lambert, AM Buysse… - Pest management …, 2020 - Wiley Online Library
BACKGROUND Commercial compound databases represent rich sources of potential starting points for pharmaceutical and agrochemical product development. Routine insecticidal …
Number of citations: 15 onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。